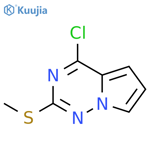

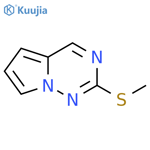

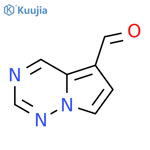

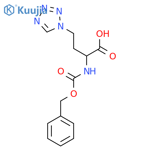

ピロロ[2,1-f][1,2,4]トリアジン

Pyrrolo[2,1-f][1,2,4]triazineは、融合したピロールとトリアジン環構造を持つ窒素を含むヘテロサイクル化合物の一種であり、特異な電子的および立体的性質をもたらします。この構造モチーフにより、医薬化学および材料科学において価値ある中間体として利用されています。その剛直で平面的な構造は、生物標的における結合親和性の向上や有機電子デバイスにおける電荷輸送性能の改善に寄与するπ-スタック相互作用を容易にします。Pyrrolo[2,1-f][1,2,4]triazineの重要な利点は、薬物発見における多機能なスカフォールドとしての柔軟性です。トリアジンコアは機能化に適した複数の部位を提供し、溶解性、脂溶性、水素結合能力などの物性を調整することが可能です。これらの特徴はキナーゼ阻害剤の設計において特に有用であり、スカフォールドが選択性や効力を調整するのに実用性を示しています。さらに、トリアジン環の電子不足性により生理学的条件下でも安定性が高まり、代謝的な分解が抑制���れます。この特性は治療薬候補の薬物動態プロファイルを改善するために重要です。材料科学においては、Pyrrolo[2,1-f][1,2,4]triazineの共役系はオプトエレクトロニクス分野での応用を支えています。その調節可能な発光特性および電子受容特性は、有機発光ダイオード(OLED)や太陽電池デバイスにおいて活用されています。全体的に見て、Pyrrolo[2,1-f][1,2,4]triazineは医薬品および高度な材料開発において構造的に多様で機能的に適応可能なプラットフォームとして重要です。

![ピロロ[2,1-f][1,2,4]トリアジン](https://ja.kuujia.com/images/category/19.jpg)

関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

推奨される供給者

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

上海帛亦医药科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品